![molecular formula C19H16N4O3S B2593960 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 941913-94-6](/img/structure/B2593960.png)

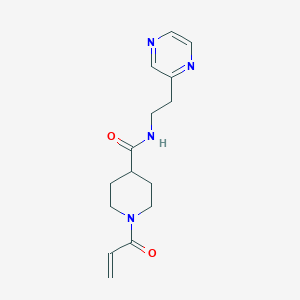

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide, also known as EBI-907, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide and its derivatives have been explored for their synthesis and potential antimicrobial activities. The compound's structure allows for various modifications, leading to the creation of new molecules with potential biological activities. Research has shown the synthesis of new pyridine derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, yielding compounds with variable and modest antimicrobial activities against different strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Heterocyclic Compound Synthesis

The compound serves as a foundation for the synthesis of various heterocyclic compounds. For example, research has been conducted on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, and related fused systems from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showing the versatility of the base structure in generating a wide array of heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, which share structural similarities with the compound , have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their antituberculosis activity, showing promising results against the disease. The most notable compound from this research showed significant inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with minimal cytotoxicity (Jeankumar et al., 2013).

Environmental Applications

Moreover, the compound and its derivatives have potential environmental applications, such as in the removal of heavy metals from industrial wastes. A study involving the synthesis of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, a compound with structural similarities, demonstrated its efficacy as a magnetic nanoadsorbent for the removal of Zn2+ and Cd2+ ions from industrial waste, showcasing the environmental remediation potential of such compounds (Zargoosh et al., 2015).

Propriétés

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-2-25-14-6-7-15-17(11-14)27-19(22-15)23(12-13-5-3-4-9-20-13)18(24)16-8-10-21-26-16/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRRRGRPMPOUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2593880.png)

![7-Bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2593881.png)

![3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2593882.png)

![(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2593885.png)

![ethyl 6-benzyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593888.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2593899.png)